molecular formula C6H8N2 B1272045 3-Amino-5-methylpyridine CAS No. 3430-19-1

3-Amino-5-methylpyridine

Cat. No.: B1272045
CAS No.: 3430-19-1
M. Wt: 108.14 g/mol
InChI Key: JXUWZXFVCBODAN-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₈N₂ Molecular Weight: 108.14 g/mol CAS Number: 3430-19-1 Structure: A pyridine ring substituted with an amino group (-NH₂) at position 3 and a methyl group (-CH₃) at position 5 .

Uses: Primarily employed as a synthetic intermediate in organic chemistry and pharmaceutical research. It is explicitly noted as unsuitable for drug or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-5-methylpyridine can be synthesized through a multi-step process involving condensation, decarboxylation, and reduction reactions . The synthesis begins with the condensation reaction of diethyl malonate and sodium with 3-nitro-5-chloropyridine. This intermediate undergoes decarboxylation to form 3-nitro-5-methylpyridine, which is then reduced to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol is common in the reduction step to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

3-Amino-5-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders, enhancing drug efficacy and specificity. For instance, compounds derived from this compound have shown promise in the development of medications targeting conditions such as depression and anxiety disorders .

Case Study:
A study investigated the synthesis of thiazolopyridine derivatives from this compound. The synthesized compounds exhibited significant antimicrobial properties, indicating their potential as lead compounds for new antibiotics.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals, particularly in the development of safer pesticides and herbicides. Its ability to enhance the effectiveness of these chemicals while reducing environmental impact is a key benefit .

Data Table: Agrochemical Applications

Application TypeDescription
PesticidesEnhances efficacy and reduces toxicity to non-target species
HerbicidesImproves selectivity and effectiveness

Material Science

The compound is employed in material science for creating advanced materials such as polymers and coatings. These materials are characterized by improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study:
Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, leading to more robust materials suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent that aids in the detection and quantification of various substances. Its role in enhancing the accuracy of analytical methods is significant, particularly in research laboratories where precision is paramount .

Data Table: Analytical Applications

MethodologyApplication
ChromatographyUsed as a solvent or derivatizing agent
SpectroscopyEnhances signal detection

Biochemical Research

The compound plays an essential role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Insights gained from such studies can lead to breakthroughs in biotechnology and medicine .

Case Study:
Research involving the interaction of this compound with specific enzymes has provided valuable information about metabolic pathways relevant to drug metabolism, paving the way for more effective therapeutic strategies.

Mechanism of Action

The mechanism of action of 3-amino-5-methylpyridine involves its interaction with various molecular targets and pathways. As an amino derivative of pyridine, it can participate in hydrogen bonding, nucleophilic attacks, and coordination with metal ions. These interactions enable it to act as a ligand in coordination chemistry and as a precursor in the synthesis of biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-5-methylpyridine with analogous pyridine derivatives in terms of substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties CAS Number
This compound -NH₂ (C3), -CH₃ (C5) C₆H₈N₂ 108.14 Intermediate for brominated derivatives 3430-19-1
This compound HCl -NH₂ (C3), -CH₃ (C5), HCl salt C₆H₈N₂·HCl 144.6 Enhanced solubility for pharmaceutical synthesis 957065-90-6
5-Amino-3-bromo-2-methylpyridine -NH₂ (C5), -Br (C3), -CH₃ (C2) C₆H₆BrN₂ 201.03 Brominated intermediate; potential medicinal chemistry applications Not explicitly provided
3-Bromo-5-methylpyridine -Br (C3), -CH₃ (C5) C₆H₆BrN 172.02 Synthesized via diazotization of this compound Not explicitly provided
3-(Aminomethyl)pyridine -CH₂NH₂ (C3) C₆H₈N₂ 108.14 Versatile building block in coordination chemistry 3731-52-0
5-(Trifluoromethyl)pyridin-3-amine -NH₂ (C3), -CF₃ (C5) C₆H₅F₃N₂ 162.11 Increased lipophilicity for agrochemical applications 112110-07-3

Structural and Reactivity Differences

  • Amino Group Reactivity: The -NH₂ group in this compound enables diazotization reactions, as demonstrated in the synthesis of 3-Bromo-5-methylpyridine via bromination of its diazonium salt . This reactivity is absent in non-aminated analogs like 3-(Aminomethyl)pyridine.
  • Substituent Effects: Electron-Withdrawing Groups: Bromo (-Br) and trifluoromethyl (-CF₃) substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions . Hydrochloride Salts: The HCl salt of this compound improves aqueous solubility, making it preferable for reactions requiring polar solvents .

Areas for Further Study :

  • Comprehensive ecotoxicological profiles (e.g., biodegradation, bioaccumulation).
  • Comparative pharmacokinetic studies of brominated and trifluoromethyl derivatives.
  • Development of greener synthesis routes to reduce hazardous byproducts.

Biological Activity

3-Amino-5-methylpyridine (AMP) is a pyridine derivative with the chemical formula C6H8N2C_6H_8N_2 and a molecular weight of 108.14 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of AMP, supported by data tables, case studies, and detailed research findings.

Chemical Structure :
this compound features an amino group at the 3-position and a methyl group at the 5-position of the pyridine ring, which influences its reactivity and biological properties.

Mechanism of Action :
AMP is known to participate in the Suzuki–Miyaura cross-coupling reaction, a significant method for forming carbon-carbon bonds in organic synthesis. The compound's reactivity is attributed to its amino group, which can engage in various electrophilic and nucleophilic substitution reactions, enhancing its potential as a building block for more complex molecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of AMP against various pathogens. A notable research study demonstrated that derivatives of this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa 0.21 µM
Escherichia coli 0.21 µM
Candida albicans 0.83 µM
Micrococcus luteus Not specified

The compound showed potent activity against Pseudomonas aeruginosa and Escherichia coli, with an MIC of 0.21 µM, indicating its potential as an effective antibacterial agent .

Anticancer Activity

AMP has also been investigated for its anticancer properties. In vitro studies have indicated that certain derivatives of AMP can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.

A study evaluated the cytotoxic effects of AMP derivatives on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The results showed that while some compounds exhibited low toxicity towards these cell lines, others demonstrated significant cytotoxic effects, suggesting a selective action against cancer cells without harming normal cells .

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study focused on the synthesis of thiazolopyridine derivatives from AMP, which were screened for their antimicrobial properties. The results indicated that compound 3g derived from AMP was particularly effective against both Gram-negative and Gram-positive microorganisms, showcasing its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment :
    Another study assessed the cytotoxicity of various AMP derivatives on HaCat cells using an MTT assay. The findings revealed that while some derivatives had high cytotoxicity, others maintained low toxicity levels, suggesting their potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-5-methylpyridine, and how can intermediates be characterized?

  • Methodological Answer : A high-yield synthesis involves hydrogenation of 3-nitro-5-methylpyridine using Pd/C in methanol, followed by acid-mediated bromination. Intermediates like 3-nitro-5-methylpyridine can be characterized via HPLC (>98% purity) and NMR (e.g., δ 8.2 ppm for aromatic protons). Reaction progress should be monitored using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a dry, ventilated area away from oxidizers. Toxicity data (e.g., LD₅₀ oral rat: 320 mg/kg) indicate acute toxicity; work under fume hoods. Spills should be neutralized with inert adsorbents and disposed as hazardous waste .

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Employ reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity >97% is typical for research-grade material. Confirm identity via FT-IR (N-H stretch at ~3350 cm⁻¹) and mass spectrometry (m/z 108.1 for [M+H]⁺) .

Q. What are the optimal conditions for recrystallizing this compound?

  • Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) at 0–5°C. The compound has a melting point of 76–77°C; monitor crystallization kinetics to avoid co-precipitation of impurities. Yield improvements (≥85%) are achievable with slow cooling rates .

Advanced Research Questions

Q. How can conflicting reactivity data in bromination reactions of this compound be resolved?

  • Methodological Answer : Contradictions arise from varying acid catalysts (e.g., H₂SO₄ vs. HCl). Systematic studies show H₂SO₄ improves regioselectivity for 3-bromo-5-methylpyridine (90% yield). Use in situ Raman spectroscopy to track bromine consumption and optimize stoichiometry (1:1.2 molar ratio) .

Q. What computational methods predict the tautomeric stability of this compound in solution?

  • Methodological Answer : DFT calculations (B3LYP/6-311++G**) reveal the amino-pyridine tautomer is 12.3 kcal/mol more stable than imino forms in polar solvents. Solvent effects (ε > 20) stabilize the zwitterionic form, validated by UV-Vis shifts (λmax 290 → 305 nm in methanol) .

Q. How does this compound interact in coordination chemistry, and what spectroscopic techniques confirm complexation?

  • Methodological Answer : Acts as a bidentate ligand via N(amine) and N(pyridine). X-ray crystallography (SHELXL refinement) confirms octahedral geometry in Cu(II) complexes (e.g., [Cu(C₆H₇N₂)₂Cl₂]). EPR (g⊥ = 2.06, g∥ = 2.28) and cyclic voltammetry (Epa = +0.45 V vs. Ag/AgCl) validate redox behavior .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

  • Methodological Answer : Diazotization side reactions (e.g., dimerization) are minimized at 0–5°C with NaNO₂ added dropwise. For cross-coupling (Suzuki), use Pd(OAc)₂/XPhos (2 mol%) in degassed THF to suppress protodeboronation. GC-MS analysis identifies aryl byproducts (m/z 210–230) .

Properties

IUPAC Name

5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWZXFVCBODAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376549
Record name 3-Amino-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-19-1
Record name 5-Methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-METHYLPYRIDINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Amino-5-methylpyridine
3-Amino-5-methylpyridine
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3-Amino-5-methylpyridine
3-Amino-5-methylpyridine
3-Amino-5-methylpyridine

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